Methyl 2-amino-5-oxohexanoate hydrochloride

Description

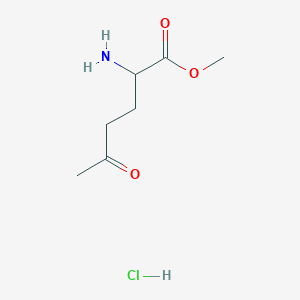

Methyl 2-amino-5-oxohexanoate hydrochloride (CAS: EN300-753887) is a chiral compound with a molecular weight of 186.21 g/mol . Its structure comprises a methyl ester group at position 1, an amino group at position 2, and a ketone moiety at position 5 (Fig. 1). This compound is primarily utilized as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its multifunctional reactivity . Its hydrochloride salt form enhances solubility in polar solvents, making it advantageous for reactions requiring aqueous or protic conditions.

Properties

IUPAC Name |

methyl 2-amino-5-oxohexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-5(9)3-4-6(8)7(10)11-2;/h6H,3-4,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTOPMDYQBGNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-oxohexanoate hydrochloride typically involves the esterification of 2-amino-5-oxohexanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-oxohexanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: Formation of 2-amino-5-oxohexanoic acid.

Reduction: Formation of 2-amino-5-hydroxyhexanoate.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-5-oxohexanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-oxohexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in various biochemical reactions. These interactions can influence enzyme activity, protein function, and cellular processes, making this compound valuable in research.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize its properties and applications, Methyl 2-amino-5-oxohexanoate hydrochloride is compared below with analogous compounds, focusing on structural features, molecular data, and biological or industrial relevance.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Analogues: 2-Amino-5-oxohexanoate lacks the methyl ester and hydrochloride salt present in the target compound. This difference reduces its lipophilicity and limits its use in non-polar reaction systems . 6-Acetamido-2-oxohexanoate replaces the amino group with an acetamido moiety, significantly altering its biological activity (FC=1256.5 vs. 0.41 for 2-amino-5-oxohexanoate) .

Hydrochloride Salts: Methoxyamine Hydrochloride and Hydroxylamine Hydrochloride share the HCl salt feature, enhancing their solubility. However, their simpler structures limit their utility in complex multi-step syntheses compared to this compound .

Ester Derivatives: Methyl 2-hydroxyacetate is a smaller ester without amino or ketone groups, making it less versatile in reactions requiring nucleophilic or electrophilic sites .

Biological Activity: The ketone group in this compound may participate in Schiff base formation, a reactivity absent in hydroxyl- or acetamido-substituted analogues .

Pharmacokinetic and Stability Considerations

- ACNU (a nitrosourea derivative) exhibits rapid plasma clearance (t½=12 min in rats), suggesting that hydrochloride salts of complex amines may require stabilization for sustained activity .

- Hydroxylamine Hydrochloride is prone to decomposition under heat or light, a trait likely shared by this compound due to its labile amino and ketone groups .

Biological Activity

Methyl 2-amino-5-oxohexanoate hydrochloride is an organic compound with a molecular formula of C8H14ClN2O3 and a molecular weight of approximately 204.67 g/mol. This compound features a hexanoate backbone, an amino group, and a keto group, which suggest potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its interactions with biological receptors, synthesis pathways, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

- Amino Group : This functional group can facilitate interactions with various biological receptors.

- Keto Group : The presence of a keto group enhances the compound's reactivity and potential for enzymatic interactions.

- Hexanoate Backbone : Provides a hydrophobic character that may influence membrane permeability.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C8H14ClN2O3 |

| Molecular Weight | 204.67 g/mol |

| Solubility | High (due to hydrochloride form) |

Interaction with Biological Receptors

Research indicates that this compound exhibits notable biological activities. Its structure suggests potential interactions with biological receptors due to the presence of both an amino and a keto group, which may facilitate binding in enzymatic reactions or receptor interactions.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Condensation Reaction : Methyl acetoacetate is reacted with an appropriate amine.

- Hydrolysis : The intermediate product undergoes hydrolysis.

- Salt Formation : Finally, the hydrochloride salt is formed to enhance solubility.

Case Study 1: Enzymatic Activity

In studies focusing on enzymatic activity, this compound has been shown to exhibit binding affinity to specific enzymes involved in metabolic pathways. For instance, its interaction with DnaN has been studied, demonstrating nanomolar affinity and significant implications for antibiotic development against mycobacterial infections .

Case Study 2: Pharmacological Applications

The compound has been explored as a precursor in the synthesis of other biologically active compounds, including potential pharmaceuticals targeting various diseases. Its unique structural features allow for diverse synthetic applications and potential biological activities that are being actively researched.

Table 2: Comparative Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.